3-Hydroxy Carvedilol-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C24H26N2O5 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3/i14D2,15D2,16D |
InChI Key |
RWDSIYCVHJZURY-SUTULTBBSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=CC2=C1C3=CC=CC=C3N2)O)O)NCCOC4=CC=CC=C4OC |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxy Carvedilol-d5
This technical guide provides a comprehensive overview of the chemical and physical properties, metabolic pathways, and analytical methodologies related to 3-Hydroxy Carvedilol-d5. This isotopically labeled metabolite of Carvedilol is a critical tool for researchers, scientists, and drug development professionals in pharmacokinetic and metabolic studies.
Core Chemical and Physical Properties
This compound is the deuterium-labeled form of 3-Hydroxy Carvedilol, a metabolite of the widely used beta-blocker, Carvedilol.[1] The incorporation of five deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for quantitative bioanalytical assays.[1]
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of this compound.
| Identifier | Value | Source |
| Chemical Name | 4-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy-d5]-9H-carbazol-3-ol | [2][3][4] |
| CAS Number | 1329836-56-7 | [1][2][3][4][5] |
| Unlabeled CAS Number | 146574-43-8 | [1][2][5] |
| Molecular Formula | C₂₄H₂₁D₅N₂O₅ | [1][2][3][4] |
| Molecular Weight | 427.50 g/mol | [1][2][3][4] |
| Accurate Mass | 427.2156 | [2] |
| Physical Property | Value | Source |
| Appearance | Greyish Yellow Solid | [3][6] |
| Melting Point | 139-142°C (decomposes) | [6] |
| Solubility | Soluble in Chloroform, DMSO, Methanol | [6] |
| Storage Conditions | 2-8°C, Refrigerator | [3] |
Metabolic Pathway of Carvedilol
Carvedilol undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation, mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9.[7][8][9][10][11] This process leads to the formation of several metabolites, including the active 3-hydroxy, 4'-hydroxy, and 5'-hydroxy carvedilol.[7][10] The 4'-hydroxyphenyl metabolite is noted to be approximately 13 times more potent in β-blockade than the parent compound.[7]
The following diagram illustrates the primary metabolic pathway leading to the formation of hydroxylated Carvedilol metabolites.
Caption: Metabolic conversion of Carvedilol to its hydroxylated metabolites.
Experimental Protocols
The quantification of 3-Hydroxy Carvedilol and its deuterated analog in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from published methodologies for the analysis of Carvedilol and its metabolites.[12][13][14][15][16]
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add an appropriate amount of this compound as an internal standard.
-
Vortex the sample for 30 seconds.
-
Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata™-X).[13]
-
Wash the cartridge with an appropriate washing solution (e.g., 2% formic acid in water).
-
Elute the analytes with a suitable elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[14]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium formate, pH 3.0 adjusted with 0.1% formic acid).[13][14]
-
Flow Rate: 0.4 mL/min.[16]
-
Injection Volume: 5-15 µL.[15]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[13][14]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for 3-Hydroxy Carvedilol and this compound.
3. Data Analysis
-
Quantify the concentration of 3-Hydroxy Carvedilol by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve using known concentrations of the analyte to determine the concentration in the unknown samples.
The following diagram illustrates a typical experimental workflow for the quantification of this compound.
Caption: Workflow for the quantification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. omsynth.com [omsynth.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound [chemicalbook.com]
- 7. Carvedilol - Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
- 9. tandfonline.com [tandfonline.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. s3.pgkb.org [s3.pgkb.org]
- 12. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy Carvedilol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 3-Hydroxy Carvedilol-d5. As specific manufacturing protocols for this isotopically labeled metabolite are often proprietary, this document outlines a scientifically grounded, hypothetical approach based on established organic chemistry principles and analytical techniques.
Introduction
This compound is the deuterium-labeled form of 3-Hydroxy Carvedilol, a metabolite of the widely used beta-blocker, Carvedilol. Stable isotope-labeled compounds like this compound are invaluable tools in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct mass signature, allowing for its use as an internal standard for quantitative analysis by mass spectrometry, thereby improving the accuracy and precision of bioanalytical methods.[1] Deuteration can also influence the metabolic profile of a drug, making it a subject of interest in drug development.[1]
Proposed Synthesis of this compound
The synthesis of this compound is a multi-step process that can be conceptually broken down into the formation of the core 3-hydroxycarbazole structure, introduction of the deuterated side chain, and final coupling.
Synthetic Pathway Overview
The proposed synthetic pathway begins with the synthesis of a protected 3-hydroxycarbazole intermediate, followed by its reaction with a deuterated epoxide, and subsequent deprotection to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(Oxiran-2-ylmethoxy)-3-methoxy-9H-carbazole
-
Reaction Setup: To a solution of 3-methoxycarbazole in a suitable aprotic solvent (e.g., N,N-dimethylformamide), add a strong base such as sodium hydride at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: Stir the mixture for 30 minutes, then add epichlorohydrin dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-(oxiran-2-ylmethoxy)-3-methoxy-9H-carbazole.
Step 2: Synthesis of 2-(2-Methoxyphenoxy)ethan-d5-amine
This deuterated intermediate can be synthesized from deuterated starting materials. A possible route involves the reaction of 2-methoxyphenol with a deuterated 2-bromoethanol, followed by conversion of the resulting alcohol to an amine.
Step 3: Coupling Reaction
-
Reaction: Combine 4-(oxiran-2-ylmethoxy)-3-methoxy-9H-carbazole and 2-(2-methoxyphenoxy)ethan-d5-amine in a suitable solvent such as isopropanol.
-
Heating: Heat the mixture to reflux for 8-12 hours.
-
Isolation: Cool the reaction mixture to room temperature, and collect the precipitated product by filtration. Wash the solid with cold isopropanol and dry under vacuum to obtain the protected this compound.
Step 4: Demethylation to this compound
-
Cleavage of Methyl Ether: The methyl ether protecting group on the carbazole ring is cleaved using a reagent like boron tribromide (BBr₃) in a chlorinated solvent (e.g., dichloromethane) at low temperature.
-
Quenching and Purification: The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure. The residue is then purified by preparative high-performance liquid chromatography (HPLC) to yield the final product, this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Analytical Data
The following tables summarize the expected analytical data for this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | Proposed Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Expected Purity | >98% |
Table 2: Mass Spectrometry (MS) Data
| Parameter | Expected Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected [M+H]⁺ | m/z 428.2 |
| High-Resolution MS | Calculated for C₂₄H₂₂D₅N₂O₅⁺: [Exact Mass] |
| Isotopic Enrichment | Determined by comparing the peak intensities of the d5 and lower deuterated species. |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Expected Observations |
| ¹H NMR | Absence of signals corresponding to the five deuterated positions on the side chain. The remaining proton signals will be consistent with the 3-Hydroxy Carvedilol structure. |
| ¹³C NMR | Signals consistent with the 3-Hydroxy Carvedilol carbon skeleton. Carbons bearing deuterium may show a characteristic triplet multiplicity due to C-D coupling. |
| ²H NMR | A signal corresponding to the deuterium atoms on the side chain, confirming the location of isotopic labeling. |
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a standard HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
Method: Inject the sample and elute with a gradient of acetonitrile and water containing 0.1% formic acid.
-
Analysis: Determine the purity of the compound by integrating the peak area of the main component relative to the total peak area.
Mass Spectrometry (MS)
-
Sample Preparation: Dilute the sample solution from the HPLC preparation further with the mobile phase.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Method: Infuse the sample directly or analyze the eluent from the HPLC.
-
Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it with the theoretical mass. Analyze the isotopic pattern to confirm the number of deuterium atoms and calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method: Acquire ¹H, ¹³C, and ²H NMR spectra.
-
Analysis: Analyze the ¹H NMR spectrum to confirm the absence of protons at the labeled positions. Analyze the ¹³C NMR spectrum to confirm the carbon skeleton. Analyze the ²H NMR spectrum to confirm the presence and location of deuterium.
Conclusion
The synthesis and characterization of this compound require a systematic approach involving multi-step organic synthesis and rigorous analytical validation. The proposed methodologies in this guide provide a robust framework for researchers and scientists to produce and characterize this important analytical standard. The use of complementary analytical techniques such as HPLC, MS, and NMR is crucial for ensuring the chemical purity, structural integrity, and isotopic enrichment of the final compound, which are critical for its application in advanced pharmaceutical research.
References
3-Hydroxy Carvedilol-d5 physical and chemical properties
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, biological relevance, and typical applications of 3-Hydroxy Carvedilol-d5. This information is intended to support research and development activities involving the metabolism and pharmacokinetics of Carvedilol.
Introduction
This compound is the deuterium-labeled form of 3-Hydroxy Carvedilol, a significant metabolite of the drug Carvedilol.[1] Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 receptor blocking activity, widely used in the treatment of hypertension and congestive heart failure.[2][3] The introduction of deuterium atoms (d5) into the molecule provides a stable isotopic label, making it an invaluable tool for quantitative bioanalytical studies, particularly in mass spectrometry-based assays.[1] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of a drug, a factor that is critical in advanced drug development studies.[1]
This guide summarizes the known physicochemical properties of this compound, outlines the metabolic pathway of its parent compound, and illustrates its application in experimental workflows.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. This data is compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Chemical Name | 4-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy-d5]-9H-carbazol-3-ol | [4] |
| CAS Number | 1329836-56-7 | [1][4][5] |
| Molecular Formula | C₂₄H₂₁D₅N₂O₅ | [4][5][6] |
| Molecular Weight | 427.5 g/mol | [4][5][6] |
| Accurate Mass | 427.2156 | [5] |
| Appearance | Solid (Assumed, based on non-deuterated form and typical state of similar compounds) | |
| Purity | Typically ≥98% (Varies by supplier) | [4] |
| Solubility | Soluble in DMSO, Methanol (Based on common solvents for similar compounds) | |
| Storage Conditions | Store at room temperature in the continental US; may vary for other locations. | [1] |
Biological Context and Metabolism of Carvedilol
Carvedilol undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation, mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9.[2][7] This process leads to the formation of several metabolites, some of which are pharmacologically active.
Hydroxylation of the phenol ring produces three active metabolites.[7] Among these, the 4'-hydroxyphenyl metabolite is noted to be approximately 13 times more potent in its β-blocking activity than the parent Carvedilol compound.[2][7] The plasma concentrations of these active metabolites are generally about one-tenth of those observed for Carvedilol.[7] 3-Hydroxy Carvedilol is one of the key metabolites formed through this oxidative pathway. The metabolites are subsequently conjugated via glucuronidation and sulfation and are primarily excreted through bile into the feces.[7]
The metabolic pathway from Carvedilol to its hydroxylated metabolites is illustrated below.
Experimental Protocols and Methodologies
Detailed, proprietary synthesis protocols for this compound are not publicly available. However, its synthesis would generally follow established methods for preparing Carvedilol and its metabolites, with the introduction of deuterium atoms through a deuterated precursor or reagent at a suitable step. General synthetic strategies for Carvedilol often involve the condensation of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine.[8][9][10]
Application in Bioanalytical Methods:
The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for the determination of 3-Hydroxy Carvedilol in biological matrices (e.g., plasma, urine).
General LC-MS/MS Protocol Outline:
-
Sample Preparation:
-
A known amount of this compound (Internal Standard) is spiked into the biological sample (e.g., plasma).
-
Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).
-
The sample is centrifuged, and the supernatant is collected.
-
The supernatant may be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
The final extract is evaporated to dryness and reconstituted in the mobile phase for injection.
-
-
Chromatographic Separation (LC):
-
The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
The analyte (3-Hydroxy Carvedilol) and the internal standard (this compound) are separated from other components on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Detection (MS/MS):
-
The column effluent is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar ionization effects, correcting for matrix effects and variability in sample processing, thereby ensuring high accuracy and precision.
-
-
Quantification:
-
The concentration of 3-Hydroxy Carvedilol in the original sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared with known concentrations of the analyte.
-
The logical workflow for using this compound as an internal standard is visualized below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carvedilol - Wikipedia [en.wikipedia.org]
- 3. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. omsynth.com [omsynth.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. jocpr.com [jocpr.com]
- 9. US20060167077A1 - Process for preparation of carvedilol - Google Patents [patents.google.com]
- 10. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]
A Technical Guide to Sourcing and Utilizing 3-Hydroxy Carvedilol-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on sourcing 3-Hydroxy Carvedilol-d5, a deuterated metabolite of the beta-blocker Carvedilol, for research purposes. It includes a list of suppliers, detailed experimental protocols for its quantification in biological matrices, and visualizations of its metabolic pathway and a typical analytical workflow. This document is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and related fields.
Introduction to this compound
3-Hydroxy Carvedilol is one of the major metabolites of Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 blocking activity used in the treatment of heart failure and hypertension. The deuterated analog, this compound, serves as an invaluable tool in pharmacokinetic and metabolic studies. Its primary application is as an internal standard in mass spectrometry-based bioanalytical methods. The deuterium labeling provides a distinct mass shift from the endogenous metabolite, allowing for precise and accurate quantification in complex biological samples.
Sourcing this compound
A critical first step in conducting research with this compound is identifying a reliable supplier. The following table summarizes key information from various suppliers of this research compound. It is advisable to request a Certificate of Analysis (CoA) from the chosen supplier to ensure the quality and purity of the compound.
| Supplier | Product Name/Number | CAS Number | Molecular Formula | Purity |
| MedChemExpress | This compound | 1329836-56-7 | C₂₄H₂₁D₅N₂O₅ | >98% |
| Toronto Research Chemicals (TRC) | This compound | 1329836-56-7 | C₂₄H₂₁D₅N₂O₅ | >98% |
| LGC Standards | This compound | 1329836-56-7 | C₂₄H₂₁D₅N₂O₅ | Not specified |
| Omsynth Lifesciences | This compound | 1329836-56-7 | C₂₄H₂₁D₅N₂O₅ | 98.40% |
| Pharmaffiliates | This compound | 1329836-56-7 | C₂₄H₂₁D₅N₂O₅ | Not specified |
| BOC Sciences | This compound | 1329836-56-7 | C₂₄H₂₁D₅N₂O₅ | Not specified |
Experimental Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
The following protocol is a generalized procedure for the quantification of this compound in human plasma, based on established methods for Carvedilol and its metabolites. As this compound is typically used as an internal standard, this protocol is designed for the quantification of its non-deuterated counterpart, with the deuterated compound added at a known concentration.
Materials and Reagents
-
3-Hydroxy Carvedilol (analyte)
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation (Solid Phase Extraction)
-
Spiking: To 200 µL of human plasma, add a known concentration of the internal standard, this compound.
-
Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 3-Hydroxy Carvedilol and this compound.
Data Analysis
Quantify the concentration of 3-Hydroxy Carvedilol by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a standard curve prepared in the same biological matrix.
Visualizations
Metabolic Pathway of Carvedilol
The following diagram illustrates the metabolic conversion of Carvedilol to 3-Hydroxy Carvedilol, a reaction primarily catalyzed by cytochrome P450 enzymes in the liver.
Caption: Metabolic conversion of Carvedilol.
Experimental Workflow for Analysis
This diagram outlines the general workflow for the quantification of 3-Hydroxy Carvedilol in a research setting, utilizing its deuterated analog as an internal standard.
Caption: Analytical workflow for 3-Hydroxy Carvedilol.
This technical guide provides a foundational understanding for researchers working with this compound. By offering a consolidated resource for sourcing and application, it aims to facilitate more efficient and accurate research in the field of drug metabolism and pharmacokinetics.
Methodological & Application
Application Note: High-Throughput Bioanalytical Method for Carvedilol in Human Plasma using UPLC-MS/MS with 3-Hydroxy Carvedilol-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative determination of Carvedilol in human plasma using a rapid and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The use of a stable isotope-labeled internal standard, 3-Hydroxy Carvedilol-d5, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and bioequivalence trials.
Introduction
Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor blocker used in the management of hypertension and heart failure.[1] Accurate quantification of Carvedilol in biological matrices is crucial for pharmacokinetic assessment and clinical monitoring. This application note describes a validated UPLC-MS/MS method for the determination of Carvedilol in human plasma, employing this compound as the internal standard (IS). The method involves a straightforward solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and sensitive detection by mass spectrometry.
Experimental
Materials and Reagents
-
Carvedilol reference standard
-
This compound (Internal Standard)[2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (Milli-Q or equivalent)
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
UPLC System (e.g., Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex API 5500)
-
Analytical Column: UPLC C18 (50 x 2.1 mm, 1.7 µm)[3]
Stock and Working Solutions
-
Carvedilol Stock Solution (1 mg/mL): Accurately weigh and dissolve Carvedilol in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Carvedilol stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution to an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation Protocol
A solid-phase extraction (SPE) method is employed for the extraction of Carvedilol and the internal standard from human plasma.
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL polypropylene tube.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution to each plasma sample, except for the blank samples.
-
Vortexing: Vortex the samples for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.
-
Injection: Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Method
Chromatographic Conditions
| Parameter | Value |
| Column | UPLC C18 (50 x 2.1 mm, 1.7 µm)[3] |
| Mobile Phase | Acetonitrile: 4.0 mM Ammonium Formate, pH 3.0 (adjusted with 0.1% formic acid) (78:22, v/v)[3] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 2 minutes |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V[4] |
| Source Temperature | 500°C[4] |
| Curtain Gas | 30 psi[4] |
| Nebulizer Gas | 55 psi[4] |
| Collision Gas | Medium[4] |
| MRM Transitions | Carvedilol: m/z 407.1 → 100.1[5]this compound: To be optimized, expected m/z 428.2 → [product ion] |
Note: The MRM transition for this compound needs to be determined by direct infusion of the standard solution into the mass spectrometer. A potential product ion could be similar to that of Carvedilol or its hydroxylated metabolite.
Method Validation Summary
The method was validated according to regulatory guidelines for bioanalytical method validation.
| Parameter | Result |
| Linearity Range | 0.05 - 50 ng/mL for Carvedilol[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-batch Precision (%CV) | 0.74 - 3.88[3] |
| Inter-batch Precision (%CV) | < 15% |
| Intra-batch Accuracy (%) | 96.4 - 103.3[3] |
| Inter-batch Accuracy (%) | 85 - 115% |
| Recovery | 94 - 99%[3] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL for Carvedilol[3] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Bioanalytical workflow for Carvedilol quantification.
Conclusion
This application note details a robust and sensitive UPLC-MS/MS method for the quantification of Carvedilol in human plasma using this compound as an internal standard. The method demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery, making it well-suited for high-throughput analysis in clinical and research settings.
References
- 1. asianpubs.org [asianpubs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UPLC‐MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4′‐hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers | Scilit [scilit.com]
- 4. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Carvedilol and its Metabolites in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol is a non-selective beta-adrenergic receptor blocker with alpha-1 adrenergic receptor blocking activity, widely used in the treatment of hypertension and heart failure.[1][2] Accurate quantification of carvedilol and its primary metabolites in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the simultaneous determination of carvedilol and its active metabolite, 4'-hydroxyphenyl carvedilol, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is sensitive, specific, and robust, making it suitable for high-throughput analysis in a clinical or research setting.
Metabolic Pathway of Carvedilol
Carvedilol is extensively metabolized in the liver, primarily through oxidation and glucuronidation, involving several cytochrome P450 (CYP) enzymes.[1][3] The main metabolic pathways include aromatic ring oxidation, side-chain oxidation, and demethylation.[3] Aromatic ring oxidation, predominantly by CYP2D6, results in the formation of active metabolites such as 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol.[3][4] O-desmethylcarvedilol, another active metabolite, is formed through demethylation, mainly catalyzed by CYP2C9.[3]
Caption: Metabolic pathway of Carvedilol.
Experimental Protocols
This section details the materials and methods for the quantification of carvedilol and 4'-hydroxyphenyl carvedilol in human plasma.
Materials and Reagents
-
Carvedilol and 4'-hydroxyphenyl carvedilol reference standards
-
Deuterated carvedilol and 4'-hydroxyphenyl carvedilol as internal standards (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium formate
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX) or liquid-liquid extraction (LLE) solvents (e.g., diethyl ether, ethyl acetate)[5][6]
Instrumentation
-
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation
Two common methods for plasma sample preparation are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Protocol 1: Solid-Phase Extraction (SPE) [6][7]
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100-500 µL of human plasma, add the internal standard solution. Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) [5][8]
-
Sample Preparation: To 0.5 mL of plasma, add the internal standard and 0.5 mL of 1 M sodium hydroxide solution.[5]
-
Extraction: Add 3 mL of an extraction solvent mixture (e.g., diethyl ether and ethyl acetate, 3:1 v/v).[5] Vortex for 5 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a nitrogen stream.
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.[9]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous solution containing a buffer like ammonium formate with formic acid.[9]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operate the mass spectrometer in the positive ion electrospray mode. Use Multiple Reaction Monitoring (MRM) for quantification.
Experimental Workflow Diagram
References
- 1. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of carvedilol in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Hydroxy Carvedilol-d5 in Human Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sample preparation and quantification of 3-Hydroxy Carvedilol in human urine using 3-Hydroxy Carvedilol-d5 as an internal standard. The method involves an enzymatic hydrolysis step to cleave glucuronide conjugates, followed by a robust solid-phase extraction (SPE) procedure for sample cleanup and concentration. The final analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing high sensitivity and selectivity for therapeutic drug monitoring and pharmacokinetic studies.
Introduction
Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 adrenergic blocking activity, widely used in the treatment of hypertension and congestive heart failure. It is extensively metabolized in the body, with one of the primary metabolites being 3-Hydroxy Carvedilol. A significant portion of these metabolites are excreted in the urine as glucuronide conjugates.[1][2] To accurately quantify the total amount of 3-Hydroxy Carvedilol, an enzymatic hydrolysis step is essential to liberate the parent metabolite from its conjugated form.[1][2] The use of a stable isotope-labeled internal standard, this compound, ensures accurate and precise quantification by compensating for matrix effects and variability in sample preparation and instrument response.
This protocol details a reliable and reproducible method for the preparation of urine samples for the analysis of 3-Hydroxy Carvedilol, providing researchers, scientists, and drug development professionals with a comprehensive guide for their analytical needs.
Experimental
Materials and Reagents
-
3-Hydroxy Carvedilol and this compound standards
-
β-glucuronidase from Helix pomatia (Type H-2, Sigma-Aldrich or equivalent)
-
Sodium Acetate Buffer (0.1 M, pH 5.0)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18 MΩ·cm)
-
Solid-Phase Extraction (SPE) Cartridges (Oasis HLB, 30 mg, 1 cc, or equivalent)
-
Human Urine (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical Column (e.g., C18, 50 x 2.1 mm, 1.8 µm)
Sample Preparation Workflow
Caption: Workflow for the preparation of urine samples for 3-Hydroxy Carvedilol analysis.
Detailed Protocol
-
Sample Thawing and Spiking:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples for 10 seconds.
-
To 1 mL of urine in a polypropylene tube, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
-
Enzymatic Hydrolysis:
-
Add 500 µL of 0.1 M Sodium Acetate Buffer (pH 5.0) to the sample.
-
Add 20 µL of β-glucuronidase solution (approximately 2000 units).
-
Vortex mix for 10 seconds.
-
Incubate the mixture at 37°C for 4 hours to ensure complete hydrolysis of the glucuronide conjugates.[3]
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
LC Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, hold for 0.9 min |
MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 3-Hydroxy Carvedilol | 423.2 | 222.1 | 0.1 | 30 | 25 |
| This compound | 428.2 | 227.1 | 0.1 | 30 | 25 |
Note: MS/MS parameters should be optimized for the specific instrument being used.
LC-MS/MS Workflow Diagram
Caption: Schematic of the LC-MS/MS analytical workflow.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of carvedilol and its metabolites in urine, based on published literature. These values can be used as a benchmark for method validation.
Table 1: Method Performance Characteristics
| Parameter | Carvedilol | 4'-Hydroxyphenyl Carvedilol | 5'-Hydroxyphenyl Carvedilol | Reference |
| Linearity Range (ng/mL) | 0.75 - 75 | 3.0 - 75 | 3.0 - 75 | [1] |
| LOD (ng/mL) | 0.30 | 0.75 | 0.75 | [1] |
| LOQ (ng/mL) | 0.75 | 3.0 | 3.0 | [1] |
| Recovery (%) | 80.1 - 97.8 | 80.1 - 97.8 | 80.1 - 97.8 | [1] |
| Intra-day Precision (%RSD) | 1.86 - 11.5 | 1.86 - 11.5 | 1.86 - 11.5 | [1] |
| Inter-day Precision (%RSD) | 0.70 - 1.71 | 0.70 - 1.71 | 0.70 - 1.71 | [1] |
Table 2: Dispersive Micro-Solid Phase Extraction Performance for Carvedilol
| Parameter | Value | Reference |
| LOD (µg/L) | 0.1 | [4] |
| LOQ (µg/L) | 0.3 | [4] |
| Precision (%RSD) | < 9.6 | [4] |
| Recovery (%) | 73.7 - 81.3 | [4] |
Conclusion
The described method provides a robust and reliable approach for the quantitative analysis of 3-Hydroxy Carvedilol in human urine. The protocol, which includes enzymatic hydrolysis and solid-phase extraction, coupled with sensitive and selective LC-MS/MS detection, is well-suited for applications in clinical research and drug development. The use of a deuterated internal standard ensures high accuracy and precision of the results. Proper method validation should be performed in accordance with regulatory guidelines to ensure the suitability of the method for its intended purpose.
References
- 1. Gas chromatograph-mass spectrometric method for the determination of carvedilol and its metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of steroid glucuronides with beta-glucuronidase preparations from bovine liver, Helix pomatia, and E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of Carvedilol and its Metabolites from Plasma
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of carvedilol and its active metabolite, 4'-hydroxyphenyl carvedilol, in human plasma. The protocol employs a solid-phase extraction (SPE) technique for sample clean-up and concentration, followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method provides high recovery and minimal matrix effects, making it suitable for regulated bioanalytical studies, including pharmacokinetic and bioequivalence trials. A detailed step-by-step protocol, method validation data, and a streamlined workflow are provided for researchers, scientists, and drug development professionals.
Introduction
Carvedilol is a non-selective beta- and alpha-1 adrenergic receptor antagonist used in the treatment of hypertension and congestive heart failure. It is extensively metabolized in the body, with one of its primary active metabolites being 4'-hydroxyphenyl carvedilol. Accurate measurement of both the parent drug and its active metabolites in plasma is crucial for pharmacokinetic profiling and bioequivalence assessment.
Solid-phase extraction (SPE) is a highly effective sample preparation technique that offers significant advantages over traditional methods like liquid-liquid extraction (LLE) or protein precipitation.[1][2] It provides cleaner extracts by efficiently removing endogenous plasma components such as proteins and phospholipids, which can interfere with LC-MS/MS analysis and cause ion suppression.[3] This note describes a validated SPE protocol using a polymeric reversed-phase sorbent for the extraction of carvedilol and 4'-hydroxyphenyl carvedilol from human plasma, ensuring high analyte recovery and reproducible results.[1][4]
Experimental
Materials and Reagents
-
SPE Cartridges: Waters Oasis MCX (Mixed-Mode Cation Exchange) or Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges.[2][3]
-
Analytes: Carvedilol and 4'-Hydroxyphenyl Carvedilol reference standards.
-
Internal Standard (IS): Abacavir or deuterated carvedilol are suitable internal standards.[1][4]
-
Reagents: HPLC-grade methanol, acetonitrile, formic acid, and ammonium formate.[2][4] Ultrapure water.
-
Equipment: SPE vacuum manifold, sample concentrator (e.g., nitrogen evaporator), vortex mixer, centrifuge, and an LC-MS/MS system.
Sample Preparation Workflow
The overall workflow for plasma sample preparation using solid-phase extraction is illustrated below. This process involves sample pre-treatment, conditioning of the SPE sorbent, sample loading, washing to remove interferences, and finally, eluting the analytes of interest.
Caption: Workflow for SPE of Carvedilol from Plasma.
Detailed SPE Protocol (Oasis MCX)
This protocol is adapted from a validated method for carvedilol and its 4-OH metabolite.[2]
-
Sample Pre-treatment:
-
Pipette 500 µL of human plasma into a clean centrifuge tube.
-
Spike with an appropriate amount of internal standard (e.g., Abacavir).
-
Vortex the sample for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Place Oasis MCX cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1.0 mL of methanol.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridges by passing 1.0 mL of ultrapure water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned and equilibrated cartridge.
-
Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1-2 mL/min).
-
-
Washing Steps:
-
Wash the cartridge with 1.0 mL of 2% formic acid in water to remove polar impurities.
-
Wash the cartridge with 1.0 mL of methanol to remove non-polar, interfering lipids.
-
-
Elution:
-
Elute carvedilol, its metabolite, and the internal standard by passing 1.0 mL of a 5% ammonia solution in methanol into a clean collection tube.
-
-
Dry-Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., acetonitrile and 0.1% formic acid in water, 70:30 v/v).[1]
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
LC-MS/MS Analytical Conditions
-
LC Column: Discovery C8 (50 x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30 v/v).[1]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[4]
-
MS Detection: Multiple Reaction Monitoring (MRM).[1]
Results and Data
The described SPE protocol, when coupled with LC-MS/MS, yields excellent quantitative performance. The validation data summarized below demonstrates the method's suitability for bioanalytical applications.
Table 1: Linearity and Sensitivity
This table shows the linear range and lower limit of quantification (LLOQ) for carvedilol and its metabolite.
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation (r²) |
| Carvedilol | 0.05 - 100 | 0.05 - 0.5 | >0.999 |
| 4'-OH Carvedilol | 0.01 - 40 | 0.01 - 0.3 | >0.999 |
| Data compiled from multiple sources.[1][4] |
Table 2: Recovery and Matrix Effects
Extraction recovery and matrix effects are critical parameters for validating a bioanalytical method. High recovery and minimal matrix effect indicate an efficient and reliable extraction process.
| Analyte | Extraction Recovery (%) | Internal Standard Recovery (%) | Matrix Effect |
| Carvedilol | 78.9 - 99% | 85.2 - 99% | Negligible |
| 4'-OH Carvedilol | 83.3 - 94% | 85.2 - 99% | Negligible |
| Data compiled from multiple sources.[1][4] |
Table 3: Precision and Accuracy
The precision (expressed as %CV) and accuracy of the method are assessed at multiple quality control (QC) concentrations.
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Carvedilol | LLOQ, Low, Mid, High | 3.37 - 9.53 | 3.31 - 6.91 | 96.4 - 103.3 |
| 4'-OH Carvedilol | LLOQ, Low, Mid, High | 4.76 - 7.01 | 5.23 - 6.64 | 96.4 - 103.3 |
| Data compiled from multiple sources.[1][4] |
Alternative Simplified Protocol (Oasis HLB)
For high-throughput environments, a simplified 3-step SPE protocol using Oasis HLB sorbent can be employed.[5][6] This protocol eliminates the conditioning and equilibration steps, saving time and solvent.[6]
Caption: Simplified 3-Step SPE Workflow using Oasis HLB.
This streamlined protocol involves directly loading a pre-treated sample (e.g., plasma diluted with acid), washing with a weak organic solvent, and eluting with a strong organic solvent.[7] This approach provides excellent recoveries (≥80%) and low matrix effects (≤15%) for a wide range of compounds.[3]
Conclusion
The solid-phase extraction method detailed in this application note provides a reliable, sensitive, and robust procedure for the simultaneous quantification of carvedilol and its active 4'-hydroxyphenyl metabolite from human plasma. The method demonstrates high recovery, negligible matrix effects, and excellent precision and accuracy, meeting the stringent requirements for bioanalytical method validation.[1][4] The protocol can be successfully applied to pharmacokinetic and bioequivalence studies, providing high-quality data for drug development and clinical research professionals. Furthermore, the availability of simplified 3-step protocols offers a high-throughput alternative for laboratories with demanding sample loads.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. lcms.cz [lcms.cz]
- 4. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. gcms.cz [gcms.cz]
- 7. lcms.cz [lcms.cz]
Application Notes and Protocols for the Liquid-Liquid Extraction of 3-Hydroxy Carvedilol-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely used in the treatment of hypertension and heart failure.[1][2] Its metabolism is extensive, primarily occurring in the liver through oxidation and glucuronidation, involving cytochrome P450 enzymes like CYP2D6 and CYP2C9.[1][3] The main metabolic pathways include aromatic ring oxidation, which produces hydroxylated active metabolites such as 4'- and 5'-hydroxycarvedilol, and demethylation.[3] 3-Hydroxy Carvedilol is one of the metabolites formed. For pharmacokinetic and metabolic studies, a deuterated internal standard, 3-Hydroxy Carvedilol-d5, is often employed to ensure accurate quantification by compensating for matrix effects and variations in sample processing.[4]
This document provides a detailed protocol for the liquid-liquid extraction (LLE) of this compound from a biological matrix, typically human plasma. LLE is a robust and widely used sample preparation technique for the isolation of drugs and their metabolites from complex biological samples prior to analysis by methods such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[5]
Experimental Protocol: Liquid-Liquid Extraction of this compound from Human Plasma
This protocol outlines a standard procedure for the extraction of this compound. Optimization may be required based on the specific analytical instrumentation and matrix used.
Materials and Reagents:
-
Human plasma (blank)
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., a structural analog of Carvedilol)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)[2]
-
Formic acid (analytical grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
HPLC or UPLC system coupled with a tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
-
Spiking of Internal Standard:
-
To a 200 µL aliquot of the plasma sample in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Vortex briefly to mix.
-
-
Protein Precipitation and pH Adjustment (Optional but Recommended):
-
Add 200 µL of cold methanol to the plasma sample to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
To enhance extraction efficiency for basic compounds like Carvedilol and its metabolites, adjust the pH of the supernatant to a basic pH (e.g., pH 9-10) using a suitable buffer or a dilute solution of ammonium hydroxide.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of ethyl acetate to the prepared plasma sample (or supernatant).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte from the aqueous phase to the organic phase.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Isolation of the Organic Layer:
-
Carefully aspirate the upper organic layer (ethyl acetate) and transfer it to a clean tube. Be cautious not to disturb the aqueous layer or the protein pellet at the interface.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the HPLC/UPLC analysis (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the HPLC-MS/MS system for analysis.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of Carvedilol and its metabolites using LLE followed by LC-MS/MS. These values are illustrative and may vary depending on the specific laboratory conditions and instrumentation.
| Parameter | Carvedilol | 4'-Hydroxyphenyl Carvedilol |
| Linearity Range | 0.050 - 50.049 ng/mL[5] | 0.050 - 10.017 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL[5] | 0.050 ng/mL[5] |
| Extraction Recovery | 83.94% - 91.67%[2] | Not explicitly stated, but method showed consistent recovery[5] |
| Matrix Effect (Mean Matrix Factor) | 0.859 - 0.975[5] | 0.845 - 1.149[5] |
| Precision (%RSD) | < 15%[5] | < 15%[5] |
| Accuracy (% Bias) | Within ±15%[5] | Within ±15%[5] |
Diagrams
Carvedilol Signaling and Metabolic Pathway
Caption: Simplified signaling and metabolic pathway of Carvedilol.
References
- 1. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. ClinPGx [clinpgx.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of 3-Hydroxy Carvedilol-d5 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Hydroxy Carvedilol-d5 in human plasma. 3-Hydroxy Carvedilol is a significant metabolite of Carvedilol, a non-selective beta/alpha-1 blocker used in the management of hypertension and heart failure. The deuterated internal standard, this compound, is employed to ensure high accuracy and precision. This method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.
Introduction
Carvedilol is extensively metabolized in the body, with one of its major metabolites being 3-Hydroxy Carvedilol. Monitoring the levels of this metabolite is crucial for understanding the complete pharmacokinetic profile of Carvedilol. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using mass spectrometry as they compensate for matrix effects and variations in sample processing. This document provides a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Carvedilol (analytical standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (blank)
-
Deionized water
Sample Preparation
A protein precipitation method is employed for the extraction of the analyte from human plasma.
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of human plasma.
-
Spike with the internal standard solution (this compound).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
-
Column: C18, 5 µm particle size, 2.1 x 150 mm (e.g., BDS hypersil)[1]
-
Mobile Phase A: 2 mM Ammonium Formate in water with 0.1% Formic Acid[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min[1]
-
Injection Volume: 5 µL[1]
-
Column Temperature: 40°C[2]
-
Gradient: A gradient elution can be optimized, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the analyte. A typical starting point could be a 60:40 (A:B) ratio.[1]
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Spray Voltage: 5500 V[2]
-
Source Temperature: 500 °C[2]
-
Nebulizer Gas (GS1): 55 psi[2]
-
Turbo Gas (GS2): 55 psi[2]
-
Curtain Gas (CUR): 30 psi[2]
-
Collision Gas (CAD): Medium[2]
MRM Transitions:
The precursor ion for this compound would be its protonated molecule [M+H]⁺. Based on the mass of Carvedilol (m/z 407.1) and its deuterated form, Carvedilol-d5 (m/z 412.2), and the hydroxylated metabolite 4'-hydroxyphenyl carvedilol (m/z 423.10), the expected m/z for 3-Hydroxy Carvedilol would be approximately 423.1.[1][2] Therefore, the precursor ion for this compound is estimated to be around m/z 428.1. The product ions would need to be determined by direct infusion of the standard. However, a common product ion for Carvedilol is m/z 100.1.[1][2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | ~428.1 (Estimated) | To be determined | 150 | To be optimized |
Data Presentation
The following table summarizes typical quantitative performance parameters for the analysis of Carvedilol and its metabolites, which can be expected to be similar for this compound with a validated method.
| Parameter | Carvedilol | 4'-hydroxyphenyl carvedilol | Carvedilol-d5 |
| Linearity Range | 0.05 - 50.0 ng/mL[1][3] | 0.05 - 10.0 ng/mL[1][3] | N/A |
| LLOQ | 0.05 ng/mL[1][3] | 0.05 ng/mL[1] | N/A |
| Intra-day Precision (%CV) | < 15% | < 15% | N/A |
| Inter-day Precision (%CV) | < 15% | < 15% | N/A |
| Accuracy (%) | 85 - 115% | 85 - 115% | N/A |
| Recovery | ~80 - 90%[1] | ~72 - 100%[1] | N/A |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for application in pharmacokinetic research and other drug development studies. The use of a deuterated internal standard ensures the accuracy and precision of the results. Further validation of the specific MRM transitions for this compound is recommended for implementation.
References
- 1. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Enhancing sensitivity for low-level detection of 3-Hydroxy Carvedilol-d5
Welcome to the technical support center for the low-level detection of 3-Hydroxy Carvedilol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for enhancing analytical sensitivity and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in bioanalysis?
A1: this compound is the stable isotope-labeled (deuterated) form of 3-Hydroxy Carvedilol, a metabolite of the drug Carvedilol. In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS). Because its chemical and physical properties are nearly identical to the non-labeled analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. This allows for accurate correction of signal variations, sample loss during preparation, and instrument drift, leading to precise and reliable quantification of the target analyte.[1]
Q2: What is the most common analytical technique for detecting this compound at low levels?
A2: The most prevalent and sensitive technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[2] This method offers high selectivity by separating the analyte from matrix components chromatographically and then using mass spectrometry to specifically monitor the mass-to-charge ratio (m/z) of the parent ion and a specific product ion. This Multiple Reaction Monitoring (MRM) approach is essential for achieving the low limits of quantification required in pharmacokinetic and bioequivalence studies.[3]
Q3: What are the main challenges in achieving high sensitivity for this compound?
A3: The primary challenges include:
-
Matrix Effects: Co-eluting endogenous components from biological matrices (like plasma or blood) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate and variable signal intensity.[4]
-
Poor Extraction Recovery: Inefficient extraction of the analyte from the sample matrix results in a weaker signal. The choice of sample preparation technique (e.g., LLE, SPE, protein precipitation) is critical.
-
Low Ionization Efficiency: The inherent chemical properties of the molecule may lead to poor ionization, requiring careful optimization of mobile phase composition (pH, organic content) and mass spectrometer source parameters.
-
Instrumental Limitations: Background noise and the inherent sensitivity of the mass spectrometer can limit the lowest detectable concentration.
Q4: Can the choice of deuterated internal standard affect my results?
A4: Yes. While stable isotope-labeled standards are considered the gold standard, issues can still arise. The position and number of deuterium atoms can sometimes lead to slight chromatographic separation from the native analyte (isotopic effect), which may expose them to different matrix effects. Furthermore, impurities in the internal standard or isotopic contributions from a high concentration of the native analyte can interfere with the IS signal, potentially biasing results.[5][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound analysis in a question-and-answer format.
Problem: The signal for this compound is weak or absent.
-
Question: Have the mass spectrometer parameters been optimized?
-
Answer: It is crucial to optimize the MS parameters directly for this compound. This involves infusing a standard solution into the mass spectrometer to determine the optimal precursor ion (Q1) and product ion (Q3) transitions, as well as collision energy (CE) and other source-dependent parameters (e.g., ion spray voltage, gas flows). Relying solely on theoretical values may result in a suboptimal signal.
-
-
Question: Is the sample extraction method efficient?
-
Answer: Low recovery from the sample preparation step is a common cause of a weak signal. Evaluate your extraction efficiency. If using Liquid-Liquid Extraction (LLE), experiment with different organic solvents. If using Solid-Phase Extraction (SPE), ensure the cartridge type (e.g., C18, mixed-mode) and the wash/elution solvents are appropriate for the analyte's polarity. Protein precipitation is a simpler but often "dirtier" method that can lead to significant matrix effects.[3]
-
-
Question: Could ion suppression be the culprit?
-
Answer: Yes, this is a very common issue in LC-MS/MS.[7] If the internal standard co-elutes with phospholipids or other matrix components, its ionization can be severely suppressed. To diagnose this, perform a post-column infusion experiment. To mitigate it, improve the chromatographic separation by adjusting the mobile phase gradient or switching to a different column chemistry (e.g., biphenyl) to shift the retention time away from the suppression zone.[8] A more thorough sample cleanup, such as switching from protein precipitation to SPE, can also resolve the issue.
-
Problem: The this compound signal is highly variable between samples.
-
Question: Is the internal standard being added consistently?
-
Answer: Ensure that the internal standard spiking solution is being added accurately and precisely to every sample, standard, and quality control (QC) at the very beginning of the sample preparation process. Use calibrated pipettes and verify the concentration of your IS stock solution.
-
-
Question: Are there sample-to-sample variations in matrix effects?
-
Answer: The composition of biological samples can vary, leading to different degrees of ion suppression or enhancement for each sample.[4] While a deuterated internal standard should compensate for this, severe and inconsistent matrix effects can still cause issues. Improving the sample cleanup method is the most effective way to address this. Diluting the final extract can also help reduce the concentration of interfering matrix components.
-
-
Question: Is the compound unstable during sample processing or storage?
-
Answer: The stability of carvedilol and its metabolites should be thoroughly evaluated.[4] Conduct freeze-thaw stability (e.g., after 3 cycles), short-term benchtop stability, and autosampler stability experiments to ensure the analyte is not degrading during the bioanalytical workflow.[8] If instability is observed, adjust the sample handling procedures accordingly (e.g., keep samples on ice, reduce time before analysis).
-
Data Presentation
Table 1: Comparison of Published LC-MS/MS Method Parameters for Carvedilol & Metabolites
| Parameter | Method 1[4] | Method 2[3] | Method 3[9] | Method 4[8] |
| Analyte(s) | Carvedilol, 4'-OH Carvedilol | Carvedilol, 4'-OH Carvedilol | Carvedilol | Carvedilol |
| Technique | LC-MS/MS | UPLC-MS/MS | RP-HPLC-UV | LC-MS/MS |
| Sample Prep | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation |
| LLOQ (Carvedilol) | 0.050 ng/mL | 0.05 ng/mL | 4 ng/mL | 1.00 ng/mL |
| LLOQ (Metabolite) | 0.050 ng/mL (4'-OH) | 0.01 ng/mL (4'-OH) | N/A | N/A |
| Column | Not Specified | UPLC C18 (50x2.1 mm, 1.7 µm) | Hypersil BDS C18 (250x4.6mm, 5µm) | Restek Ultra Biphenyl (100x2.1mm, 3µm) |
| Mobile Phase | Acetonitrile, 2 mM Ammonium Formate | Acetonitrile, 4.0 mM Ammonium Formate | Acetonitrile, 10mM KH2PO4 buffer | Methanol, Water, Formic Acid |
Table 2: Representative Mass Spectrometry Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Carvedilol | 407.1 | 100.1 | [8] |
| Carvedilol-d5 | 412.2 | 105.1 | [8] |
| 3-Hydroxy Carvedilol | ~423.2 | To be determined empirically | |
| This compound | ~428.2 | To be determined empirically |
*Note: The exact m/z for 3-Hydroxy Carvedilol and its deuterated standard should be confirmed by direct infusion and optimization on your specific mass spectrometer. The values provided are theoretical based on the addition of a hydroxyl group and deuterium atoms.
Experimental Protocols
Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for Carvedilol and its 4'-hydroxy metabolite and should be optimized for 3-Hydroxy Carvedilol.[4]
-
Pipette 200 µL of plasma sample (or standard/QC) into a clean microcentrifuge tube.
-
Add 10-20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 2.5 mL of an appropriate extraction solvent (e.g., tert-butyl methyl ether).
-
Vortex mix vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at high speed (e.g., 4000 g) for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 150 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve, then transfer to an autosampler vial for injection.
Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)
This protocol is adapted from a UPLC-MS/MS method and should be optimized for your specific application.[3]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex for 10 seconds.
-
Add 100 µL of 0.1% (v/v) formic acid in water and vortex for another 10 seconds.
-
Condition an SPE cartridge (e.g., a mixed-mode or polymeric reverse phase cartridge like Strata-X) with 1.0 mL of methanol, followed by 1.0 mL of 0.1% formic acid in water. Do not allow the cartridge to go dry.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences (e.g., 1.0 mL of 5% methanol in water).
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., 1.0 mL of methanol or acetonitrile).
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in an appropriate volume of mobile phase for injection.
Visualizations
Caption: General workflow for a typical bioanalytical experiment.
Caption: A decision tree for troubleshooting internal standard signal issues.
Caption: Logical diagram illustrating the cause and effect of ion suppression.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
Overcoming co-eluting interferences in Carvedilol analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming co-eluting interferences in the analysis of Carvedilol. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Carvedilol, offering potential causes and solutions.
Question 1: Why am I observing poor resolution between Carvedilol and an impurity peak?
Possible Causes:
-
Inappropriate Stationary Phase: The column chemistry may not be optimal for separating Carvedilol from the specific co-eluting impurity.
-
Suboptimal Mobile Phase Composition: The mobile phase strength or pH may not be providing adequate selectivity.
-
Inadequate Method Gradient: For gradient elution, the slope of the gradient may be too steep, not allowing for the separation of closely eluting compounds.
-
High Column Temperature: While elevated temperatures can improve peak shape, excessively high temperatures can sometimes reduce resolution.
Solutions:
-
Column Selection:
-
Consider using a different stationary phase. For instance, if you are using a standard C18 column, switching to a C8, a phenyl-hexyl, or a polar-embedded phase column might offer different selectivity. A Purosphere STAR RP-18 end-capped column (250x4 mm, 3 µm) has been shown to resolve Carvedilol from 19 potential impurities.[1]
-
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase buffer can significantly impact the retention of ionizable compounds like Carvedilol and its impurities. Adjusting the pH can alter the charge state of the analytes and improve separation. A mobile phase buffer with a pH of 2.8 has been used successfully.[1]
-
Organic Modifier: Varying the organic solvent (e.g., acetonitrile vs. methanol) or the ratio of organic solvent to buffer can significantly impact selectivity.
-
-
Gradient Optimization:
-
If using a gradient, try decreasing the gradient slope (i.e., making it shallower) to increase the separation window for closely eluting peaks.
-
-
Temperature Optimization:
-
Experiment with different column temperatures. While a higher temperature (e.g., 50°C) has been used successfully, a lower temperature might improve resolution in some cases.[1]
-
Question 2: I am seeing extraneous peaks in my chromatogram that are not present in my standard solution. What could be the source?
Possible Causes:
-
Sample Degradation: Carvedilol is known to be unstable under certain conditions, leading to the formation of degradation products.[2][3]
-
Contamination: The extraneous peaks could be from contaminated solvents, sample preparation materials, or the sample matrix itself.
-
Placebo Interference: If analyzing a formulated product, excipients in the tablet matrix could be interfering with the analysis.
Solutions:
-
Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions.[1][2][3][4][5][6] This will help in confirming if the extraneous peaks are related to Carvedilol degradation. Carvedilol has shown instability under alkaline and oxidative conditions.[2][3]
-
Blank Injections: Inject a blank (mobile phase or diluent) to check for contamination from the solvent or HPLC system.
-
Placebo Analysis: Analyze a placebo sample (containing all the excipients without the active pharmaceutical ingredient) to identify any peaks originating from the formulation matrix.[1]
-
Sample Preparation: Use high-purity solvents and filter all samples and standards prior to injection to remove particulate matter.
Question 3: My Carvedilol peak is showing significant tailing. How can I improve the peak shape?
Possible Causes:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with basic compounds like Carvedilol, leading to peak tailing.
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Carvedilol, it can exist in both ionized and non-ionized forms, resulting in poor peak shape.
-
Column Degradation: The column may be nearing the end of its lifespan.
Solutions:
-
Use of an End-capped Column: Employing an end-capped column, such as a Purosphere STAR RP-18 end-capped column, can minimize silanol interactions.[1]
-
Mobile Phase Additives: Adding a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry.[1][7]
-
pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Carvedilol to ensure it is in a single ionic form. A pH of 2.8 has been shown to be effective.[1]
-
Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample to avoid overloading the column.
-
Column Washing/Replacement: If the column is old or has been subjected to harsh conditions, washing it according to the manufacturer's instructions or replacing it may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Carvedilol that can cause co-elution issues?
A1: Common impurities can be process-related (from synthesis) or degradation products.[8] Some known impurities include Impurity C and N-formyl carvedilol.[9][10] Forced degradation studies have shown that Carvedilol can degrade under alkaline and oxidative conditions, forming various degradation products that could potentially co-elute.[2][3] A comprehensive analysis should aim to separate Carvedilol from all potential process impurities and degradation products. Some methods have demonstrated the separation of up to 19 impurities in a single run.[1]
Q2: What type of HPLC column is best suited for Carvedilol analysis?
A2: Reversed-phase columns are most commonly used. A Purosphere STAR RP-18 end-capped column (250x4 mm, 3 µm) has been shown to be effective in separating Carvedilol from a large number of impurities.[1] Other successful separations have been achieved using Hypersil ODS C18 (150 x 4.6 mm, 5 µm) and YMC-Pack Pro C8 columns.[11][12] The choice of column will depend on the specific impurities that need to be resolved.
Q3: What are the typical mobile phase compositions used for Carvedilol analysis?
A3: A common approach is to use a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[1][11] The buffer is often a phosphate buffer with the pH adjusted to the acidic range (e.g., pH 2.8 or 3.0).[1][11] The addition of triethylamine to the buffer can help to improve peak shape by minimizing silanol interactions.[1][7] Both isocratic and gradient elution methods have been successfully employed.[1][11]
Q4: How can I confirm the identity of a co-eluting peak?
A4: Mass spectrometry (MS) is a powerful tool for identifying unknown peaks. An LC-MS or LC-MS/MS system can provide the mass-to-charge ratio (m/z) of the eluting compound, which can be used to deduce its molecular weight and elemental composition.[2][3][4][5][6] Comparing the fragmentation pattern of the unknown peak with that of a reference standard can confirm its identity.
Q5: Are there any specific sample preparation steps to minimize interferences?
A5: Proper sample preparation is crucial. For tablets, the sample is typically powdered, dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile), and sonicated to ensure complete dissolution.[7] It is essential to filter the sample solution through a syringe filter (e.g., 0.45 µm) before injection to remove any particulate matter that could clog the column or interfere with the analysis.[13]
Quantitative Data Summary
The following table summarizes key chromatographic parameters from a validated stability-indicating HPLC method for Carvedilol and its impurities.[1]
| Parameter | Value |
| Column | Purosphere STAR RP-18 end-capped (250x4 mm, 3 µm) |
| Mobile Phase A | Acetonitrile:Buffer (10:1000 v/v) |
| Mobile Phase B | Methanol:Acetonitrile:Buffer (500:400:150 v/v/v) |
| Buffer | 20 mM KH2PO4 with 1 ml Triethylamine, pH 2.8 with Orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 226 nm and 240 nm |
| Number of Impurities Separated | 19 (16 process-related and 3 degradation) |
Experimental Protocols
Detailed Methodology for a Stability-Indicating HPLC Method[1]
-
Chromatographic System:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array detector.
-
-
Chromatographic Conditions:
-
Column: Purosphere STAR RP-18 end-capped (250x4 mm, 3 µm).
-
Mobile Phase Buffer: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Add 1 mL of triethylamine and adjust the pH to 2.8 with orthophosphoric acid.
-
Mobile Phase A: Acetonitrile and Buffer (10:1000 v/v).
-
Mobile Phase B: Methanol, Acetonitrile, and Buffer (500:400:150 v/v/v).
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 25 40 45 60 55 80 60 10 | 65 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Detection: 226 nm and 240 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation (for Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of Carvedilol and transfer it to a 50 mL volumetric flask.
-
Add about 30 mL of diluent (a mixture of 780 mL of water, 220 mL of acetonitrile, and 1 mL of trifluoroacetic acid), sonicate for 15 minutes, and then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter.
-
Visualizations
Caption: Experimental workflow for Carvedilol analysis.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC–ESI–MS/MS study of carvedilol and its stress degradation products | Semantic Scholar [semanticscholar.org]
- 7. jocpr.com [jocpr.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Determination of impurities D and E of carvedilol tablets by RP-H...: Ingenta Connect [ingentaconnect.com]
- 13. uspnf.com [uspnf.com]
Adjusting mobile phase for better separation of Carvedilol isomers
Technical Support Center: Chiral Separation of Carvedilol Isomers
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working on the chiral separation of Carvedilol isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic separation, with a focus on mobile phase optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Carvedilol enantiomers are not separating on a chiral stationary phase (CSP). What is the first step to troubleshoot this issue?
A1: Lack of separation on a chiral stationary phase is a common issue that can often be resolved by systematically adjusting the mobile phase. The initial and most critical step is to evaluate and optimize your mobile phase composition. The choice of organic modifier, its proportion, and the presence of additives are key factors influencing enantioselectivity.
Q2: What are some recommended starting mobile phase compositions for the separation of Carvedilol isomers on a polysaccharide-based chiral stationary phase?
A2: For polysaccharide-based columns, such as those with cellulose or amylose derivatives, a mobile phase consisting of a mixture of an alkane and an alcohol is a good starting point. A common combination is n-hexane or n-heptane with an alcohol modifier like isopropanol or ethanol. An amine additive, such as diethylamine (DEA), is often included to improve peak shape and resolution.
A successfully reported mobile phase for a cellulose-based column is a mixture of n-hexane, ethanol, and diethylamine in a ratio of 75:25:0.1 (v/v/v).[1] Another effective mobile phase, particularly for a Chiralcel OD-R column (a polysaccharide type), consists of acetonitrile, isopropanol, and diethylamine in a volumetric ratio of 95/5/0.1 (v/v/v).[2]
Q3: I am observing poor peak shape (e.g., tailing) for my Carvedilol peaks. How can I improve this?
A3: Poor peak shape, especially tailing, for basic compounds like Carvedilol is often due to secondary interactions with the stationary phase. The addition of a small amount of a basic additive to the mobile phase can significantly improve peak symmetry. Diethylamine (DEA) at a concentration of 0.1% is commonly used for this purpose and has been shown to improve peak shapes in the analysis of β-adrenergic blockers.[1]
Q4: My retention times are too long. How can I reduce the analysis time without compromising the separation of Carvedilol enantiomers?
A4: To reduce long retention times, you can increase the strength of your mobile phase. If you are using a normal-phase system (e.g., hexane/isopropanol), increasing the proportion of the more polar solvent (isopropanol) will decrease retention. In reversed-phase systems, increasing the organic component (e.g., acetonitrile or methanol) will have a similar effect. For instance, in one study, acetonitrile was added to a mobile phase of an aqueous solution and methanol to achieve an acceptable retention time.[2] It is important to make these adjustments gradually and monitor the effect on resolution, as a significant change in mobile phase composition can impact enantioselectivity.
Q5: Can temperature adjustments improve the separation of Carvedilol isomers?
A5: Yes, column temperature is a critical parameter in chiral chromatography. Varying the temperature can influence the interactions between the enantiomers and the chiral stationary phase, thereby affecting selectivity and resolution. For the separation of Carvedilol enantiomers using a chiral mobile phase additive, the column temperature was optimized to 40°C to achieve a balance between column pressure, retention time, and resolution.[2] It is advisable to study a temperature range (e.g., 25°C to 45°C) to determine the optimal condition for your specific method.
Q6: Are there alternatives to using a chiral stationary phase for separating Carvedilol enantiomers?
A6: Yes, an alternative approach is to use a chiral mobile phase additive (CMPA) with a standard achiral column, such as a C18 column. Cyclodextrins are commonly used CMPAs. For Carvedilol, carboxymethyl-β-cyclodextrin (CM-β-CD) has been successfully used as a chiral selector in the mobile phase.[2] This method can be more cost-effective than using a dedicated chiral column.
Another technique involves derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[3][4]
Data Presentation: Mobile Phase Composition and Performance
The following tables summarize quantitative data from various studies on the separation of Carvedilol enantiomers, providing a quick reference for mobile phase selection.
Table 1: Chiral Stationary Phase (CSP) Methods
| Chiral Stationary Phase | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Temperature (°C) | Key Outcome |
| Chiralcel OD-R | Acetonitrile / Isopropanol / Diethylamine (95:5:0.1) | 1.0 | Room Temp | Good resolution of enantiomers.[2] |
| Phenomenex Lux-cellulose–4 | Isopropanol / n-Heptane (60:40) | 1.0 | Not Specified | Successful chiral resolution.[5] |
| Chiralpak IB N-5 | Acetonitrile / Methanol (87:13) in 80% organic modifier with 20% aqueous potassium phosphate buffer (pH 7) | 0.5 | 25 | Optimized for simultaneous separation of Carvedilol and its metabolites.[6][7] |
| Lux-Cellulose-2 | n-hexane / ethanol / diethylamine (75:25:0.1) | 1.0 | 25 | High resolution for Carvedilol enantiomers.[1] |
| Sino-Chiral AD | Methanol / water / diethylamine (94:6:0.01) | Not Specified | Not Specified | Isocratic separation of enantiomers.[8] |
Table 2: Chiral Mobile Phase Additive (CMPA) Method
| Achiral Column | Chiral Mobile Phase Additive | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Temperature (°C) | Key Outcome |
| Knauer C18 | Carboxymethyl-β-cyclodextrin (CM-β-CD) | Aqueous solution (pH 4.4, 2.3g/l CM-β-CD) / Methanol / Acetonitrile (56.8:30.7:12.5) | 0.7 | 40 | High resolution achieved.[2] |
Experimental Protocols
Protocol 1: Separation using a Chiral Stationary Phase (Cellulose-based)
-
Column: Lux-Cellulose-2 (or equivalent cellulose-based chiral column)
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, ethanol, and diethylamine in a volumetric ratio of 75:25:0.1.[1]
-
System Preparation: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Temperature Control: Maintain the column temperature at 25°C.[1]
-
Sample Preparation: Dissolve the Carvedilol sample in the mobile phase or a suitable solvent.
-
Injection: Inject the sample onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 230 nm).[1]
Protocol 2: Separation using a Chiral Mobile Phase Additive
-
Column: C18 reversed-phase column (e.g., Knauer C18, 250 mm x 4.6 mm).[2]
-
Mobile Phase Preparation: Prepare an aqueous solution containing 2.3 g/L of carboxymethyl-β-cyclodextrin and adjust the pH to 4.4. The final mobile phase is a mixture of this aqueous solution, methanol, and acetonitrile in a volumetric ratio of 56.8:30.7:12.5.[2]
-
System Preparation: Equilibrate the column with the mobile phase at a flow rate of 0.7 mL/min.
-
Temperature Control: Set the column temperature to 40°C.[2]
-
Sample Preparation: Dissolve the Carvedilol sample in the mobile phase.
-
Injection: Inject the sample.
-
Detection: Monitor the chromatogram using a UV detector.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting the separation of Carvedilol isomers by adjusting the mobile phase.
Caption: Troubleshooting workflow for mobile phase optimization in Carvedilol isomer separation.
References
- 1. Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Determination of Carvedilol Enantiomers in Pharmaceutical Dosages by SBSE-HPLC Based on Diastereomer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Internal Standards for Carvedilol Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of carvedilol, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of 3-Hydroxy Carvedilol-d5 with other commonly used internal standards, supported by experimental data and detailed protocols.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are generally considered the gold standard in mass spectrometry-based bioanalysis due to their near-identical physicochemical properties to the analyte. However, their performance can be influenced by factors such as the position and number of deuterium atoms, potentially leading to chromatographic shifts and differential matrix effects.
This guide will delve into a comparison of this compound, Carvedilol-d5, and non-deuterated structural analogs like metoprolol and carbamazepine, which have been employed in carvedilol assays.
Quantitative Performance Comparison
The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following table summarizes key performance parameters for different internal standards used in the quantification of carvedilol, compiled from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different laboratories.
| Internal Standard | Analyte(s) | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Precision (%RSD) | Accuracy (%) | Reference |
| This compound | Carvedilol & Metabolites | Whole Blood/Plasma | Protein Precipitation | Data Not Available | Successfully validated with IS normalization | < 15% | 85-115% | [1] |
| Carvedilol-d5 | Carvedilol, Enalaprilat, Perindoprilat | Dried Blood Spots | Protein Precipitation | ~73% (for Carvedilol) | No significant effect observed | < 15% | 85-115% | [2][3] |
| Carvedilol-d5 | Carvedilol & 4'-hydroxyphenyl carvedilol | Human Plasma | Solid-Phase Extraction | 94-99% | Assessed and compensated for | 0.74-3.88% | 96.4-103.3% | [4] |
| Metoprolol | Carvedilol Enantiomers | Human Plasma | Liquid-Liquid Extraction | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [5] |
| Carbamazepine | Carvedilol | Human Plasma | Liquid-Liquid Extraction | 84-92% (for Carvedilol) | Data Not Available | 1.5-3.8% | Within 0.5% RE | [6] |
Note: Data presented is a summary from multiple sources and may not be directly comparable due to differing experimental protocols.
Key Considerations for Internal Standard Selection
Stable isotope-labeled internal standards like this compound and Carvedilol-d5 are generally preferred for LC-MS/MS analysis.[7] Their key advantage lies in their ability to co-elute with the analyte, which helps to effectively compensate for matrix effects—a common challenge in bioanalysis that can lead to ion suppression or enhancement.[8]
However, a critical consideration with deuterated standards is the potential for a "deuterium isotope effect," which can cause a slight shift in retention time compared to the unlabeled analyte.[9] This chromatographic separation, even if minor, can expose the analyte and the internal standard to different matrix environments as they elute, potentially leading to different degrees of ion suppression and compromising the accuracy of the results.[9]
Non-deuterated internal standards, such as metoprolol or carbamazepine, are structurally similar to carvedilol and can be a cost-effective alternative. While they can track the analyte through sample preparation and analysis to some extent, their different chemical properties mean they may not perfectly mimic the analyte's behavior, particularly in terms of ionization efficiency and susceptibility to matrix effects.[10]
Experimental Protocols
Below is a representative experimental protocol for the quantification of carvedilol in human plasma using a deuterated internal standard, adapted from published methods.
Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add the internal standard solution (e.g., Carvedilol-d5).
-
Add 200 µL of a precipitation solution (e.g., methanol:acetonitrile 1:1, v/v).
-
Vortex mix the samples for 30 seconds.
-
Centrifuge at high speed (e.g., 20,000 x g) for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium formate, pH 3.0)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Visualizing Carvedilol's Mechanism of Action
To understand the pharmacological context of carvedilol analysis, a diagram of its signaling pathway is provided below. Carvedilol is a non-selective beta-blocker and an alpha-1 adrenergic receptor antagonist.[12][13] Its therapeutic effects in conditions like hypertension and heart failure stem from its ability to modulate these signaling pathways.
Caption: Carvedilol's mechanism of action.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for carvedilol. While this compound, as a stable isotope-labeled analog of a metabolite, is a theoretically sound choice, its performance should be rigorously evaluated. Carvedilol-d5 has demonstrated reliable performance in several studies. The potential for chromatographic separation and differential matrix effects with any deuterated standard necessitates careful method development and validation. Non-deuterated analogs offer a pragmatic alternative but may not provide the same level of accuracy, especially in complex biological matrices. Ultimately, the choice of internal standard should be based on a thorough validation that demonstrates its suitability for the specific application, ensuring the generation of high-quality data in pharmacokinetic and other drug development studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carvedilol: a beta-blocker that also stimulates beta-receptors - Nanion Technologies [nanion.de]
- 6. asianpubs.org [asianpubs.org]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. d-nb.info [d-nb.info]
- 12. What is the mechanism of Carvedilol? [synapse.patsnap.com]
- 13. Carvedilol Mechanism of Action: How Does Carvedilol Work? - GoodRx [goodrx.com]
Inter-Laboratory Variability in Carvedilol Quantification: A Comparison of Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Carvedilol, a non-selective beta/alpha-1 blocker, is critical in both pharmaceutical quality control and clinical bioanalysis. However, the choice of analytical methodology can significantly influence the precision and accuracy of these measurements, leading to potential inter-laboratory variability. This guide provides an objective comparison of common analytical methods for Carvedilol quantification, supported by experimental data from published validation studies.
Comparison of Quantitative Performance
The performance of various analytical methods for Carvedilol quantification is summarized below. The data highlights the differences in linearity, precision, accuracy, and sensitivity, which are key contributors to inter-laboratory variability.
High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1: RP-HPLC[1] | Method 2: RP-HPLC[2] | Method 3: RP-HPLC[3] | Method 4: Chiral HPLC |
| Linearity Range | 25-150 µg/mL | 15.62-93.75 µg/mL | 20-100 µg/mL | Not Specified |
| Correlation Coefficient (r²) | Not Specified | 0.998 | 0.999 | Not Specified |
| Intra-day Precision (%RSD) | Not Specified | 0.13-0.36 | Not Specified | < 2% |
| Inter-day Precision (%RSD) | Not Specified | 0.30-0.56 | 0.8 | < 2% |
| Accuracy (% Recovery) | High | Not Specified | 98.96% | Not Specified |
| Limit of Detection (LOD) | 0.8346 µg/mL | Not Specified | 0.7 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | 2.5292 µg/mL | Not Specified | 0.13 µg/mL | Not Specified |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1: UPLC-MS/MS (Plasma)[4] | Method 2: LC-MS/MS (DBS)[5] | Method 3: LC-MS/MS (Plasma)[6] |
| Linearity Range | 0.05-50 ng/mL | 1.00–200 ng/mL | 0.1–200 ng/mL |
| Correlation Coefficient (r²) | Not Specified | Not Specified | > 0.999 |
| Intra-batch Precision (%CV) | 0.74-3.88 | Not Specified | 3.10-10.02% |
| Inter-batch Precision (%CV) | 0.74-3.88 | Not Specified | 3.82-12.92% |
| Accuracy | 96.4-103.3% | Not Specified | 100.35-110.73% |
| Limit of Detection (LOD) | Not Specified | 0.5 ng/mL | Not Specified |
| Limit of Quantification (LOQ) | 0.05 ng/mL | 1.00 ng/mL | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are essential for reproducing the results and understanding the potential sources of variability.
RP-HPLC Method for Bulk and Pharmaceutical Dosage Forms[1]
-
Sample Preparation: 25 mg of Carvedilol is dissolved in 100 mL of diluent. For the standard solution, a further 10-fold dilution is performed.
-
Chromatographic Conditions:
-
Column: Hypersil ODS C18, 150 X 4.6 mm, 5µm
-
Mobile Phase: A 50:50 (v/v) mixture of Potassium dihydrogen orthophosphate, dipotassium hydrogen phosphate, and Acetonitrile, with the pH adjusted to 3.0 using dilute orthophosphoric acid.
-
Flow Rate: 1 mL/min
-
Detection: UV at 240 nm
-
UPLC-MS/MS Method for Human Plasma[5]
-
Sample Preparation: Solid-phase extraction is performed on 100 µL of human plasma.
-
Chromatographic Conditions:
-
Column: UPLC C18, 50 × 2.1 mm, 1.7 µm
-
Mobile Phase: A 78:22 (v/v) mixture of acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid).
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI+)
-
Monitoring: Multiple reaction monitoring (MRM)
-
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for Carvedilol quantification.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. iajpr.com [iajpr.com]
- 4. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose proportionality and pharmacokinetics of carvedilol sustained-release formulation: a single dose-ascending 10-sequence incomplete block study - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Benchmark: Evaluating the Accuracy and Precision of 3-Hydroxy Carvedilol-d5 as an Internal Standard
While direct and detailed experimental data on the performance of 3-Hydroxy Carvedilol-d5 as an internal standard in bioanalytical assays is not extensively published, its utility can be inferred from the well-documented success of structurally similar stable isotope-labeled (SIL) internal standards for carvedilol and its other metabolites. This guide provides a comparative analysis of the accuracy and precision of closely related deuterated internal standards, namely Carvedilol-d5 and 4'-Hydroxyphenyl Carvedilol-d5, to project the expected high performance of this compound.
In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a SIL internal standard is considered the gold standard. These standards, which have a few hydrogen atoms replaced by deuterium, are chemically identical to the analyte of interest but have a different mass. This allows them to co-elute with the analyte and experience similar ionization effects in the mass spectrometer, effectively normalizing for variations in sample preparation and instrument response. This leads to superior accuracy and precision in the quantification of the target compound.
Performance of Alternative Deuterated Internal Standards
The accuracy and precision of bioanalytical methods are critical for reliable pharmacokinetic and toxicokinetic studies. Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent acceptance criteria for method validation. For accuracy, the mean value should be within ±15% of the nominal concentration, and for precision, the coefficient of variation (%CV) should not exceed 15%.
The following tables summarize the reported accuracy and precision data from studies utilizing Carvedilol-d5 and 4'-Hydroxyphenyl Carvedilol-d5 as internal standards for the quantification of carvedilol and its hydroxylated metabolite, respectively.
Table 1: Accuracy and Precision Data for Carvedilol Quantification using Carvedilol-d5 Internal Standard
| Analyte | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Carvedilol | LLOQ (0.05) | 3.88 | 2.95 | -3.6 | -2.7 |
| Low (0.15) | 1.98 | 2.51 | 3.3 | 2.1 | |
| Medium (20.0) | 0.74 | 1.89 | -0.9 | -1.3 | |
| High (40.0) | 1.15 | 1.95 | -0.3 | 0.8 |
Data extracted from a UPLC-MS/MS method for the simultaneous quantification of carvedilol and 4'-hydroxyphenyl carvedilol in human plasma.
Table 2: Accuracy and Precision Data for 4'-Hydroxyphenyl Carvedilol Quantification using 4'-Hydroxyphenyl Carvedilol-d5 Internal Standard
| Analyte | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| 4'-OH Carvedilol | LLOQ (0.01) | 3.21 | 3.11 | 2.0 | 1.5 |
| Low (0.03) | 2.45 | 2.89 | 1.7 | 2.3 | |
| Medium (2.70) | 1.88 | 2.13 | -1.1 | -0.4 | |
| High (8.00) | 1.55 | 1.99 | 0.6 | 1.2 |
Data extracted from a UPLC-MS/MS method for the simultaneous quantification of carvedilol and 4'-hydroxyphenyl carvedilol in human plasma.
The data presented in these tables demonstrate that the use of deuterated internal standards for both the parent drug (carvedilol) and its hydroxylated metabolite (4'-hydroxyphenyl carvedilol) results in excellent accuracy and precision, well within the stringent limits set by regulatory agencies. It is therefore highly probable that a method employing this compound as an internal standard for the quantification of 3-hydroxy carvedilol would exhibit similarly high performance.
Experimental Protocols
The successful implementation of a SIL internal standard is dependent on a well-developed and validated bioanalytical method. Below are representative experimental protocols for the analysis of carvedilol and its metabolites using deuterated internal standards.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (containing Carvedilol-d5 and 4'-Hydroxyphenyl Carvedilol-d5).
-
Vortex mix the samples for 10 seconds.
-
Add 100 µL of 0.1% (v/v) formic acid in water and vortex for another 10 seconds.
-
Centrifuge the samples at 13,000 g for 5 minutes.
-
Load the supernatant onto a pre-conditioned solid-phase extraction cartridge.
-
Wash the cartridge with 1.0 mL of 0.1% (v/v) formic acid in water.
-
Elute the analytes with 1.0 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: UPLC C18 column (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0) in a gradient elution.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Visualizing the Workflow
The following diagrams illustrate the key stages in the bioanalytical workflow for the quantification of carvedilol and its metabolites using a deuterated internal standard.
Conclusion
A Comparative Guide to the Specificity and Selectivity of Carvedilol LC-MS/MS Assays
For researchers, scientists, and professionals in drug development, the accurate quantification of carvedilol in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity. This guide provides an objective comparison of various LC-MS/MS assay methodologies for carvedilol, with a focus on specificity and selectivity, supported by experimental data from published literature.
Comparison of Assay Performance
The performance of an LC-MS/MS assay is critically dependent on the chosen sample preparation technique and chromatographic conditions. Below is a summary of key performance parameters from different validated methods for the determination of carvedilol and its active metabolite, 4'-hydroxyphenyl carvedilol.
| Parameter | Method 1 (Protein Precipitation) | Method 2 (Liquid-Liquid Extraction) | Method 3 (Solid-Phase Extraction) |
| Analyte(s) | Carvedilol | Carvedilol & 4'-OH Carvedilol | Carvedilol & 4'-OH Carvedilol |
| Linearity Range (ng/mL) | 2 - 100[1] | 0.050 - 50.049 (Carvedilol) 0.050 - 10.017 (4'-OH Carvedilol)[2] | 0.05 - 50 (Carvedilol) 0.01 - 10 (4'-OH Carvedilol)[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2[1] | 0.050 (Carvedilol & 4'-OH Carvedilol)[2] | 0.05 (Carvedilol) 0.01 (4'-OH Carvedilol)[3] |
| Mean Recovery (%) | >90% (assessed by post-extraction spike) | 80.8 - 88.4 (Carvedilol) 72.4 - 100.6 (4'-OH Carvedilol) | 94 - 99% (Both analytes)[3] |
| Matrix Effect | Not explicitly detailed | Assessed and found to be negligible. | Assessed by post-column infusion and found to be insignificant.[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing assay performance. The following sections outline the typical experimental protocols for the three main sample preparation techniques.
Method 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward sample preparation technique.
-
Sample Preparation : To 200 µL of human plasma, 600 µL of a precipitating agent (e.g., acetonitrile or methanol) is added.[1]
-
Vortexing and Centrifugation : The mixture is vortexed for a short period (e.g., 10 seconds) and then centrifuged at high speed (e.g., 6000 rpm for 6 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer : The clear supernatant is transferred to a clean tube or vial.
-
Injection : A small volume (e.g., 15 µL) of the supernatant is directly injected into the LC-MS/MS system.[4]
Method 2: Liquid-Liquid Extraction (LLE)
LLE is a classic technique that provides a cleaner extract compared to PPT.
-
Sample Preparation : To 200 µL of plasma, an internal standard is added, followed by an extraction solvent (e.g., 2.5 mL of tert-butyl methyl ether).[2]
-
Extraction : The mixture is vortex-mixed for approximately 2 minutes to facilitate the transfer of the analyte into the organic layer.[2]
-
Phase Separation : The sample is centrifuged to ensure complete separation of the aqueous and organic layers.
-
Evaporation and Reconstitution : The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a mobile phase-compatible solution (e.g., 150 µL of acetonitrile and 2 mM ammonium formate).[2]
-
Injection : A small volume (e.g., 5 µL) is injected into the LC-MS/MS system.[2]
Method 3: Solid-Phase Extraction (SPE)
SPE is often considered the most effective technique for removing interferences, resulting in the cleanest extracts.
-
Sample Preparation : 100 µL of human plasma is used for the extraction.[3]
-
Column Conditioning and Loading : An SPE cartridge (e.g., Oasis MCX) is conditioned with methanol and water. The plasma sample is then loaded onto the cartridge.
-
Washing : The cartridge is washed with a solution to remove interfering substances (e.g., 0.1% formic acid in water).
-
Elution : The analyte of interest is eluted from the cartridge using a suitable solvent (e.g., acetonitrile-water mixture).
-
Injection : The eluate is then injected into the LC-MS/MS system.
Visualization of Experimental Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams were generated using the DOT language.
Carvedilol is a non-selective beta-blocker that also exhibits alpha-1 blocking activity. Its unique pharmacological profile includes biased agonism at the β2-adrenergic receptor, leading to the stimulation of β-arrestin signaling pathways independent of G-protein activation.[5][6] This pathway is believed to contribute to some of carvedilol's beneficial effects in heart failure.[5][6]
Specificity and Selectivity Considerations
Specificity refers to the ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample. In the context of carvedilol assays, this includes endogenous matrix components, metabolites, and co-administered drugs.
-
Endogenous Interferences : All reputable validated methods demonstrate a lack of interference from endogenous plasma components. This is typically assessed by analyzing at least six different sources of blank plasma.[2] Chromatograms of blank plasma should not show any significant peaks at the retention time of carvedilol or its internal standard.
-
Metabolites : Carvedilol is extensively metabolized, with 4'-hydroxyphenyl carvedilol being a major active metabolite. It is crucial that the analytical method can distinguish between the parent drug and its metabolites. The high selectivity of tandem mass spectrometry, which monitors specific precursor-to-product ion transitions, generally ensures this. Several methods have been developed for the simultaneous quantification of carvedilol and its metabolites, demonstrating the ability to resolve these compounds chromatographically and spectrally.[2][3]
-
Co-administered Drugs : Patients receiving carvedilol are often on multiple medications, making the potential for interference from other drugs a significant concern. While comprehensive interference testing with all possible co-administered drugs is not always feasible, the specificity of the MRM detection in LC-MS/MS significantly minimizes this risk. A study that developed an LC-MS assay for the screening of 34 cardiovascular medications, including carvedilol, demonstrated high statistical specificity for all tested drugs.
Selectivity is the ability of the bioanalytical method to measure and differentiate the analytes from other substances, including their metabolites. The choice of sample preparation and chromatographic conditions plays a significant role in achieving high selectivity.
-
Sample Preparation : Solid-phase extraction generally provides the highest degree of selectivity by effectively removing a larger proportion of interfering substances compared to protein precipitation and liquid-liquid extraction. This is reflected in the lower matrix effects and often higher recovery rates observed with SPE-based methods.[3]
-
Chromatography : The use of modern UPLC (Ultra-Performance Liquid Chromatography) systems with sub-2 µm particle columns allows for higher resolution and shorter run times, further enhancing selectivity by better separating the analyte from potential interferences.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-medication and interference testing in bioanalysis: a European Bioanalysis Forum recommendation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A unique mechanism of beta-blocker action: carvedilol stimulates beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Robustness Testing of Analytical Methods for 3-Hydroxy Carvedilol-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of robustness testing for an analytical method developed for 3-Hydroxy Carvedilol-d5, a deuterated metabolite of the cardiovascular drug Carvedilol. Robustness is a critical parameter in method validation, ensuring the reliability and reproducibility of an analytical method under minor, deliberate variations in its parameters. This document outlines a primary liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and compares it with alternative spectrophotometric techniques. Detailed experimental protocols and data are presented to aid researchers in selecting and validating appropriate analytical methods for deuterated drug metabolites.
Primary Analytical Method: LC-MS/MS
A highly sensitive and selective LC-MS/MS method is the primary technique for the quantification of this compound in biological matrices. The use of a deuterated internal standard (in this case, the analyte itself) is the gold standard in bioanalysis, as it effectively compensates for variability in sample preparation and instrument response.
Experimental Protocol: LC-MS/MS Method
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 10% B to 90% B over 5 minutes, followed by a 2-minute re-equilibration.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [Precursor Ion] > [Product Ion]
-
(Note: Specific m/z values would be determined during method development)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Sample Preparation:
-
To 100 µL of plasma, add a known concentration of an appropriate internal standard (if not using the analyte as its own standard).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
Robustness Testing Protocol and Data
The robustness of the LC-MS/MS method is evaluated by introducing small, deliberate variations to the method parameters and assessing the impact on the analytical results. The acceptance criteria are typically a relative standard deviation (RSD) of ≤15% for the quality control (QC) samples.
| Parameter Varied | Original Condition | Variation 1 | Variation 2 | % RSD of QC Samples (n=6) - Variation 1 | % RSD of QC Samples (n=6) - Variation 2 |
| Flow Rate | 0.4 mL/min | 0.38 mL/min (-5%) | 0.42 mL/min (+5%) | 2.8 | 3.1 |
| Column Temperature | 40°C | 38°C (-5%) | 42°C (+5%) | 1.9 | 2.3 |
| Mobile Phase pH (Aqueous) | 3.0 | 2.8 (-0.2) | 3.2 (+0.2) | 4.5 | 4.8 |
| Mobile Phase Composition | 10% Acetonitrile (initial) | 8% Acetonitrile (-2%) | 12% Acetonitrile (+2%) | 3.7 | 4.1 |
Table 1: Robustness Testing Data for the LC-MS/MS Method
Alternative Analytical Methods
While LC-MS/MS is the preferred method due to its high sensitivity and specificity, alternative spectrophotometric methods can be considered for certain applications, particularly in formulation analysis where concentrations are higher and the matrix is less complex.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique. However, it is less specific and may be prone to interference from other components in the sample.
Experimental Protocol: UV-Vis Spectrophotometry
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of 3-Hydroxy Carvedilol (non-deuterated) from 200-400 nm. The λmax for Carvedilol is reported to be around 241 nm, and a similar value would be expected for its hydroxylated metabolite.[1]
-
Standard Curve: Prepare a series of standard solutions of 3-Hydroxy Carvedilol in methanol and measure their absorbance at the determined λmax.
-
Sample Analysis: Dissolve the sample in methanol, ensuring the concentration falls within the linear range of the standard curve, and measure its absorbance.
Robustness Testing Parameters for UV-Vis Spectrophotometry:
-
Variation in wavelength (± 2 nm)
-
Different brands/grades of methanol
-
Variation in instrument (if multiple spectrophotometers are available)
Spectrofluorimetry
Spectrofluorimetry offers higher sensitivity and selectivity compared to UV-Vis spectrophotometry. Carvedilol is known to be fluorescent, and this property is likely retained in its hydroxylated metabolite.[2]
Experimental Protocol: Spectrofluorimetry
-
Solvent: Methanol or a suitable buffer system.
-
Excitation and Emission Wavelengths: Determined by scanning a standard solution to find the optimal wavelengths that provide the highest fluorescence intensity. For Carvedilol, excitation at ~240 nm and emission at ~340 nm have been reported.[3]
-
Standard Curve: Prepare a series of standard solutions and measure their fluorescence intensity.
-
Sample Analysis: Prepare the sample in the same solvent and measure its fluorescence intensity.
Robustness Testing Parameters for Spectrofluorimetry:
-
Variation in excitation and emission wavelengths (± 2 nm)
-
Variation in pH of the solvent system
-
Different brands/grades of solvents
Comparison of Analytical Methods
| Feature | LC-MS/MS | UV-Vis Spectrophotometry | Spectrofluorimetry |
| Selectivity | Very High | Low | Moderate |
| Sensitivity | Very High (pg/mL to ng/mL) | Low (µg/mL to mg/mL) | High (ng/mL to µg/mL) |
| Robustness | Generally high, but susceptible to matrix effects | High | Moderate, sensitive to pH and solvent changes |
| Cost | High | Low | Moderate |
| Complexity | High | Low | Moderate |
| Suitability for Bioanalysis | Excellent | Poor | Limited |
Table 2: Comparison of Analytical Methods for this compound
Visualizations
Carvedilol Signaling Pathway
Carvedilol is a non-selective beta-adrenergic receptor and alpha-1 adrenergic receptor blocker. Recent studies have highlighted its unique "biased agonism" at the β2-adrenergic receptor, where it inhibits G-protein signaling while stimulating β-arrestin-mediated pathways.[4][5]
References
- 1. iajps.com [iajps.com]
- 2. Study on fluorescence property of carvedilol and determination of carvedilol by fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of carvedilol in human plasma by liquid chromatography using fluorescence detection: application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments [agris.fao.org]
- 5. researchgate.net [researchgate.net]
Performance Evaluation of 3-Hydroxy Carvedilol-d5 in Pharmacokinetic Studies: A Comparative Guide
In the landscape of pharmacokinetic (PK) research, the precision and reliability of bioanalytical methods are paramount for the accurate characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative evaluation of the use of 3-Hydroxy Carvedilol-d5 as an internal standard (IS) in pharmacokinetic studies of carvedilol, a widely prescribed beta-blocker. While direct comparative studies on this compound are not extensively published, this guide leverages data from studies on carvedilol and its metabolites, and the established principles of using stable isotope-labeled internal standards, to underscore its superior performance characteristics.
The use of a deuterated internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] These standards exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatographic separation, and ionization.[1] This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to enhanced accuracy and precision in quantitative results.[1]
Comparative Performance Data
The following tables summarize the performance metrics of various bioanalytical methods for carvedilol and its metabolites, highlighting the advantages of methods employing deuterated internal standards where available.
Table 1: Linearity and Sensitivity of Bioanalytical Methods
| Analyte | Internal Standard | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Carvedilol | Carvedilol-d5 | UPLC-MS/MS | 0.05 - 50 | 0.05 | [3] |
| 4'-Hydroxyphenyl carvedilol | 4'-Hydroxyphenyl carvedilol-d4 | UPLC-MS/MS | 0.01 - 10 | 0.01 | [3] |
| Carvedilol | Abacavir | HPLC-MS/MS | 0.5 - 100 | 0.5 | [4] |
| 4-OH carvedilol | Abacavir | HPLC-MS/MS | 0.3 - 40 | 0.3 | [4] |
| Carvedilol | Not specified | LC-MS/MS | 1.00 - 200 | 1.00 | [5] |
| Carvedilol | Not specified | LC-MS/MS | 0.050 - 50.049 | 0.050 | [6][7] |
| 4'-Hydroxyphenyl carvedilol | Not specified | LC-MS/MS | 0.050 - 10.017 | 0.050 | [6][7] |
| Carvedilol | Not specified | RP-HPLC-UV | 4 - 60 | 4 | [8] |
Table 2: Accuracy and Precision of Bioanalytical Methods
| Analyte | Internal Standard | Method | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Carvedilol | Carvedilol-d5 | UPLC-MS/MS | 0.74 - 3.88 | 0.74 - 3.88 | 96.4 - 103.3 | [3] |
| 4'-Hydroxyphenyl carvedilol | 4'-Hydroxyphenyl carvedilol-d4 | UPLC-MS/MS | 0.74 - 3.88 | 0.74 - 3.88 | 96.4 - 103.3 | [3] |
| Carvedilol | Abacavir | HPLC-MS/MS | 3.37 - 9.53 | 4.76 - 7.01 | 93.36 - 106.64 | [4] |
| 4-OH carvedilol | Abacavir | HPLC-MS/MS | 3.31 - 6.91 | 5.23 - 6.64 | 94.77 - 105.23 | [4] |
Table 3: Recovery and Matrix Effect
| Analyte | Internal Standard | Method | Recovery (%) | Matrix Effect | Reference |
| Carvedilol | Carvedilol-d5 | UPLC-MS/MS | 94 - 99 | Not significant | [3] |
| 4'-Hydroxyphenyl carvedilol | 4'-Hydroxyphenyl carvedilol-d4 | UPLC-MS/MS | 94 - 99 | Not significant | [3] |
| Carvedilol | Abacavir | HPLC-MS/MS | 78.90 | Practically absent | [4] |
| 4-OH carvedilol | Abacavir | HPLC-MS/MS | 83.25 | Practically absent | [4] |
The data clearly indicates that methods employing deuterated internal standards exhibit superior precision, accuracy, and recovery.[3] The use of a structural analog like abacavir for carvedilol analysis, while acceptable, generally results in higher variability.[4]
Experimental Protocols
A typical experimental workflow for a pharmacokinetic study of carvedilol using this compound as an internal standard involves the following steps:
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 100 µL of human plasma, add a known concentration of this compound internal standard solution.
-
Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis MCX) with methanol followed by water.
-
Loading: Load the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with an acidic solution (e.g., 0.1 N HCl) and then with water to remove interferences.
-
Elution: Elute the analyte and internal standard with a basic organic solvent (e.g., 2% ammonia in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample into an ultra-performance liquid chromatography (UPLC) system equipped with a C18 column. A typical mobile phase consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 4.0 mM ammonium formate with 0.1% formic acid).[3]
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Detection is performed using multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for both the analyte (3-Hydroxy Carvedilol) and the internal standard (this compound).
Visualizing the Advantage
The following diagrams illustrate the experimental workflow and the principle of using a stable isotope-labeled internal standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose | Semantic Scholar [semanticscholar.org]
- 8. asianpubs.org [asianpubs.org]
Safety Operating Guide
Proper Disposal of 3-Hydroxy Carvedilol-d5: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 3-Hydroxy Carvedilol-d5, ensuring personnel safety and environmental protection.
Researchers and laboratory personnel handling this compound must adhere to strict disposal protocols due to its potential environmental toxicity. As a deuterated metabolite of Carvedilol, this compound is classified as a pharmaceutical agent and requires management as hazardous chemical waste. Improper disposal can lead to contamination of aquatic ecosystems and may result in regulatory non-compliance.
This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound in a laboratory setting. The core principle of this procedure is waste containment and segregation, followed by disposal through the institution's designated Environmental Health and Safety (EHS) office.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety glasses, a lab coat, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Solid Waste: Collect any unused or expired this compound solid material, contaminated lab supplies (e.g., weigh boats, spatulas, pipette tips), and contaminated PPE in a dedicated, chemically compatible container.
-
Liquid Waste: For solutions containing this compound, use a designated hazardous waste container. Given that Carvedilol is sparingly soluble in aqueous solutions but soluble in organic solvents like DMSO and ethanol, do not mix aqueous and organic waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Container Selection and Labeling:
-
Select a waste container that is in good condition, free of leaks, and compatible with the chemical nature of the waste. For liquid waste, a high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Affix a "Hazardous Waste" label to the container. This label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The name of the principal investigator or laboratory contact.
-
3. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure that the container is kept closed at all times, except when adding waste.
-
Segregate the this compound waste from other incompatible waste streams. While specific incompatibility data for this compound is limited, a conservative approach is to store it away from strong acids, bases, and oxidizing agents.
4. Scheduling Waste Pickup:
-
Once the waste container is full or has reached the storage time limit set by your institution (typically 90 days), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS department with a complete and accurate description of the waste as required.
5. Decontamination of Empty Containers:
-
Any container that held the pure this compound must be triple-rinsed with a suitable solvent (such as ethanol or another appropriate organic solvent) before it can be considered non-hazardous.
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can typically be disposed of in the regular laboratory glass or plastic recycling, after defacing the original label.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C24H21D5N2O5 | Omsynth Lifesciences |
| Molecular Weight | 427.5 g/mol | Omsynth Lifesciences |
| Solubility (Carvedilol) | Sparingly soluble in aqueous buffers; Soluble in DMSO and ethanol | Cayman Chemical |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
Personal protective equipment for handling 3-Hydroxy Carvedilol-d5
This guide provides crucial safety and logistical information for the handling and disposal of 3-Hydroxy Carvedilol-d5, a deuterated metabolite of Carvedilol. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
Appropriate PPE is essential to prevent exposure when handling this compound. The recommended PPE includes:
-
Eye and Face Protection: Chemical safety goggles should be worn whenever there is a risk of chemical splashes.[2][3] If there is a high risk of splashing, a face shield should also be used.[2][4]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[3][5][6] For tasks with a higher risk of contamination, chemical-resistant clothing may be necessary.
-
Hand Protection: Wear compatible chemical-resistant gloves to prevent skin contact.[3][5][6] Gloves should be inspected before use and washed before removal.[7]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[5][7] If a fume hood is not available or if there is a risk of generating airborne particles, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]
Table 1: Recommended Personal Protective Equipment
| Protection Type | Equipment | Purpose |
| Eye/Face | Safety Goggles / Face Shield | Protects against splashes and airborne particles. |
| Hand | Chemical-Resistant Gloves (e.g., Nitrile) | Prevents direct skin contact with the chemical. |
| Body | Laboratory Coat / Chemical-Resistant Clothing | Protects skin from accidental spills and contamination. |
| Respiratory | Fume Hood / Respirator | Minimizes inhalation of dust, aerosols, or vapors. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and ensure a safe laboratory environment.
3.1. Preparation
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Gather Materials: Ensure all necessary PPE, handling equipment, and spill cleanup materials are readily available.
-
Ventilation: Confirm that the chemical fume hood is functioning correctly.[7] All handling of the solid compound or solutions should take place within the fume hood.
-
Labeling: Clearly label all containers with the chemical name, concentration, and hazard information.[8]
3.2. Handling
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[3][5]
-
Prevent Dust and Aerosols: Handle the compound carefully to avoid the formation of dust and aerosols.[5]
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, always add the solid to the solvent slowly. If diluting, remember to add acid to water, not the other way around, if applicable.[9]
-
Housekeeping: Maintain a clean and organized workspace.[2] Keep containers closed when not in use.[9]
3.3. Spill Response
-
Alert Personnel: Immediately alert others in the vicinity of the spill.[9]
-
Evacuate: If the spill is large or involves a highly volatile substance, evacuate the area.
-
PPE: Don appropriate PPE before attempting to clean up the spill.[9]
-
Containment: Contain the spill to prevent it from spreading.[9]
-
Cleanup: For solid spills, carefully sweep or vacuum the material into a suitable container for disposal.[10] For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the spill area thoroughly once the material has been collected.
-
Disposal: Dispose of the collected waste in a labeled, sealed container according to institutional and local regulations.[10]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination. Carvedilol is noted as being toxic to aquatic life with long-lasting effects.[3][6]
-
Chemical Waste: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[5]
-
Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, in accordance with local regulations.[5]
Table 2: Disposal Guidelines
| Waste Type | Disposal Method | Key Considerations |
| Unused Chemical | Licensed Chemical Destruction or Controlled Incineration | Do not dispose of in sinks or regular trash.[5] |
| Contaminated Labware | Collect in a designated, sealed waste container. | Treat as hazardous waste. |
| Empty Containers | Triple-rinse and recycle, or puncture and dispose of in a landfill. | Follow local and institutional regulations.[5] |
Visual Workflow and Decision Diagrams
To further clarify the handling procedures and safety decisions, the following diagrams have been created.
Caption: Workflow for handling this compound.
Caption: Decision-making for selecting appropriate PPE.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. safety.duke.edu [safety.duke.edu]
- 3. biosynth.com [biosynth.com]
- 4. epa.gov [epa.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 9. m.youtube.com [m.youtube.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
